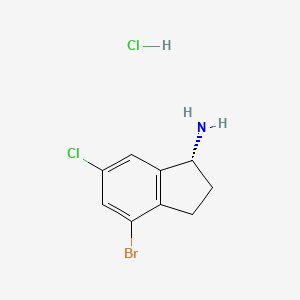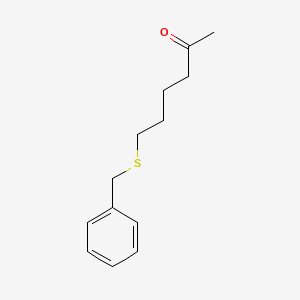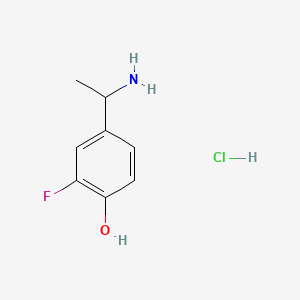
4-(1-Aminoethyl)-2-fluorophenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-2-fluorophenol hydrochloride is a chemical compound that features a phenol group substituted with a fluorine atom and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the phenol ring, followed by the addition of the aminoethyl group through reductive amination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(1-Aminoethyl)-2-fluorophenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-fluorophenol hydrochloride involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol hydrochloride: Lacks the fluorine atom, which may affect its reactivity and binding properties.
2-(1-Aminoethyl)-4-fluorophenol hydrochloride: Similar structure but with different positioning of the aminoethyl and fluorine groups, leading to different chemical and biological properties.
Uniqueness
The presence of both the aminoethyl group and the fluorine atom in 4-(1-Aminoethyl)-2-fluorophenol hydrochloride makes it unique compared to its analogs. The fluorine atom can enhance the compound’s stability and bioavailability, while the aminoethyl group provides sites for further functionalization .
Properties
Molecular Formula |
C8H11ClFNO |
|---|---|
Molecular Weight |
191.63 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-fluorophenol;hydrochloride |
InChI |
InChI=1S/C8H10FNO.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H |
InChI Key |
LPAPFBVPPLUFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


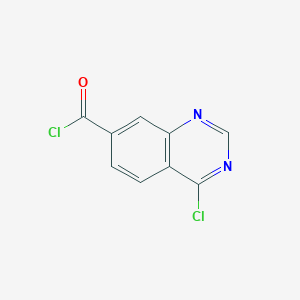
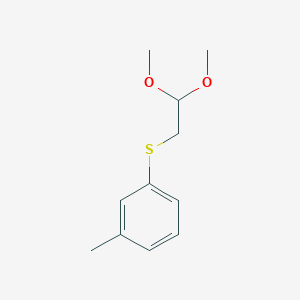
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
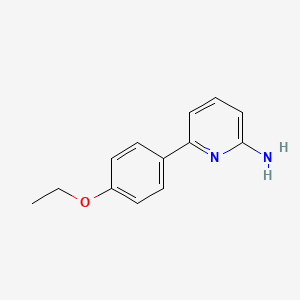
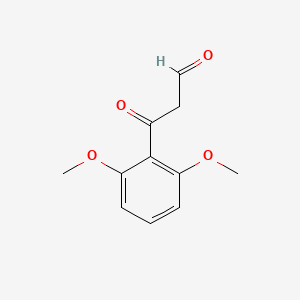
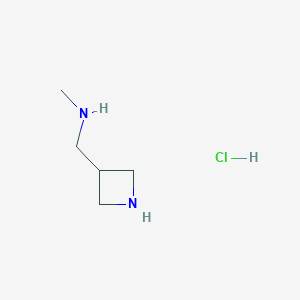
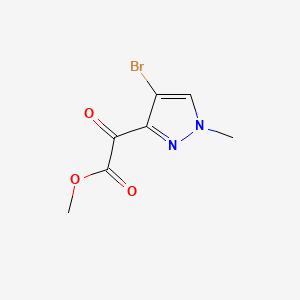
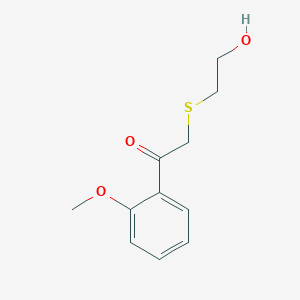
![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)

